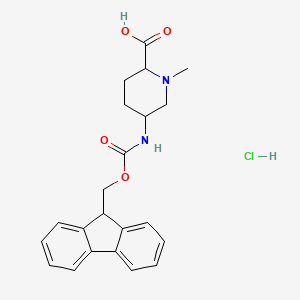

5-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpiperidine-2-carboxylic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpiperidine-2-carboxylic acid;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpiperidine-2-carboxylic acid;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group.

Formation of the Piperidine Ring: The protected amine is then subjected to cyclization reactions to form the piperidine ring.

Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a series of reactions, including hydrolysis and oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as flow chemistry and continuous processing may be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

5-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpiperidine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

One of the primary applications of 5-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpiperidine-2-carboxylic acid; hydrochloride is in the synthesis of peptides. The Fmoc group serves as a protective group that allows for the selective modification of amino acids during solid-phase peptide synthesis (SPPS).

Key Benefits :

- Facilitates the formation of peptide bonds without interfering with other functional groups.

- Allows for easy removal under mild basic conditions.

Drug Development

The compound has been explored in drug development, particularly in designing inhibitors for various biological targets. Its structure allows for modifications that can enhance binding affinity and selectivity for specific receptors.

Case Study Example :

In a study focused on developing inhibitors for a specific enzyme involved in cancer progression, derivatives of Fmoc-Mep were synthesized and tested for their efficacy. Results indicated that certain modifications significantly improved inhibitory activity, showcasing the compound's versatility in medicinal chemistry applications.

Bioconjugation Techniques

5-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpiperidine-2-carboxylic acid; hydrochloride is also applied in bioconjugation processes, where it aids in attaching biomolecules to various substrates.

Applications Include :

- Targeted drug delivery systems where the compound facilitates the conjugation of drugs to antibodies or other targeting moieties.

- Development of biosensors that utilize the compound's reactive sites for immobilizing biomolecules.

Data Table: Summary of Research Findings

Wirkmechanismus

The mechanism of action of 5-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpiperidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing selective reactions to occur at other sites. This protection is crucial in peptide synthesis, where it prevents unwanted side reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-Lys(Me)-OH: Another Fmoc-protected amino acid used in peptide synthesis.

Fmoc-Gly-OH: A simpler Fmoc-protected amino acid used for similar purposes.

Uniqueness

5-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpiperidine-2-carboxylic acid;hydrochloride is unique due to its combination of a piperidine ring and an Fmoc-protected amino group. This structure provides specific reactivity and stability, making it valuable in synthetic chemistry and peptide research .

Biologische Aktivität

5-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpiperidine-2-carboxylic acid; hydrochloride, with CAS number 2416235-49-7, is a compound of interest in pharmaceutical research due to its potential biological activities. This article synthesizes available data regarding its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C22H25ClN2O4

- Molecular Weight : 416.9 g/mol

- Structure : The compound features a piperidine ring substituted with a fluorenylmethoxycarbonyl group, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Receptor Binding : The compound has shown potential as a ligand for certain receptors, which may include neurokinin receptors. Its structural characteristics suggest it could modulate receptor activity, influencing pathways involved in pain and inflammation .

- Enzyme Inhibition : Preliminary studies indicate that it may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways relevant to drug metabolism and therapeutic efficacy .

In Vitro Studies

In vitro assays have demonstrated that 5-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpiperidine-2-carboxylic acid exhibits:

- Antagonistic Effects : It has been identified as a potent antagonist for neurokinin receptors, which are implicated in various physiological processes including pain perception and stress response .

- Cytotoxicity : Some studies report cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

In Vivo Studies

Research involving animal models has provided insights into the pharmacokinetics and therapeutic potential:

- Pain Models : In rodent models of pain, the compound demonstrated significant analgesic properties, indicating its potential as a therapeutic agent for chronic pain management .

- Behavioral Studies : Behavioral assessments in animal models have shown that this compound can influence anxiety-like behaviors, suggesting effects on the central nervous system .

Case Studies and Research Findings

Several case studies have highlighted the biological relevance of this compound:

- Neurokinin Receptor Antagonism : A study focused on the pharmacological characterization of related compounds highlighted the effectiveness of similar piperidine derivatives in blocking neurokinin receptors, providing a framework for understanding the potential applications of this compound in treating anxiety and depression .

- Cytotoxic Activity : Research published in peer-reviewed journals indicates that derivatives similar to 5-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpiperidine-2-carboxylic acid exhibit selective cytotoxicity towards specific cancer cell lines, warranting further investigation into their mechanisms and therapeutic applications .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

5-(9H-fluoren-9-ylmethoxycarbonylamino)-1-methylpiperidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4.ClH/c1-24-12-14(10-11-20(24)21(25)26)23-22(27)28-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19;/h2-9,14,19-20H,10-13H2,1H3,(H,23,27)(H,25,26);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFSVZTDPKMTFSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.